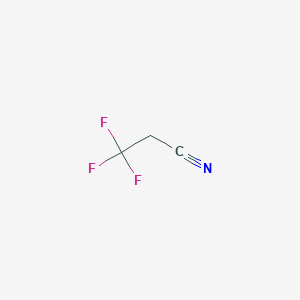
3,3,3-Trifluoropropionitrile
Descripción general
Descripción
3,3,3-Trifluoropropionitrile , also known as 2,2,2-Trifluoroethyl cyanide , is a heterocyclic organic compound. Its molecular formula is C₃H₂F₃N , and it has a molecular weight of 109.05 g/mol . The compound appears as a clear liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropionitrile consists of a trifluoromethyl group (CF₃) attached to a propionitrile moiety. The compound’s canonical SMILES representation is C(C#N)C(F)(F)F .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Synthesis
3,3,3-Trifluoropropionitrile: plays a significant role in organic synthesis. It is used as a reagent to generate fluorine-containing compounds due to its ability to introduce trifluoromethyl groups into organic molecules . This property is particularly valuable in the synthesis of complex natural products, where the [3,3]-sigmatropic rearrangement is a key step. The rearrangement allows for the stereoselective construction of carbon-carbon or carbon-heteroatom bonds, contributing to the rapid complexity generation in natural product total synthesis .
Pharmaceutical Development
In the pharmaceutical industry, 3,3,3-Trifluoropropionitrile is utilized for the development of new drugs. Its incorporation into molecules can significantly alter the biological activity, stability, and membrane permeability of potential therapeutics. The trifluoromethyl group is a common motif in pharmaceuticals, and this compound provides a straightforward route to such structures.
Materials Science
The applications of 3,3,3-Trifluoropropionitrile extend to materials science, where it is used to synthesize fluorinated polymers and other advanced materials. These materials often exhibit unique properties such as resistance to solvents, oils, and biological degradation, making them suitable for specialized applications.
Laboratory Chemicals
As a laboratory chemical, 3,3,3-Trifluoropropionitrile is a staple in research and development labs. It is used in various chemical reactions and processes due to its reactivity and the unique properties imparted by the trifluoromethyl group. Its use ranges from routine synthesis to complex reaction mechanisms .
Genomics
While not directly used in genomics, compounds like 3,3,3-Trifluoropropionitrile can be involved in the synthesis of reagents and probes used in genomic research. These compounds can be part of the toolkit that enables scientists to manipulate and analyze genetic material, contributing to advancements in genomics-based computational bio-simulation platforms .
Proteomics
In proteomics, 3,3,3-Trifluoropropionitrile may not have a direct application, but its derivatives could be used in the structural determination of proteins. Structural proteomics relies on a variety of chemical reagents to isolate, purify, and crystallize proteins for study, and fluorinated compounds can play a role in these processes .
Cell Biology
In cell biology, fluorescent probes derived from compounds like 3,3,3-Trifluoropropionitrile can be used to tag proteins or other biomolecules. This allows for the visualization and tracking of these molecules within the cellular environment, providing insights into cellular processes and protein function .
Safety and Hazards
Propiedades
IUPAC Name |
3,3,3-trifluoropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHUZCUXKJUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507413 | |
| Record name | 3,3,3-Trifluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropionitrile | |
CAS RN |
20530-38-5 | |
| Record name | 3,3,3-Trifluoropropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)










![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)

